![molecular formula C12H14O5 B1440314 Dimethyl 2-phenoxysuccinate CAS No. 96019-08-8](/img/structure/B1440314.png)
Dimethyl 2-phenoxysuccinate
Overview
Description
Preparation Methods
Dimethyl 2-phenoxysuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. Industrial production methods may involve the use of a fixed bed reactor combined with distillation to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Dimethyl 2-phenoxysuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 2-phenoxysuccinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in biochemical assays and studies involving enzyme reactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-phenoxysuccinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Dimethyl 2-phenoxysuccinate can be compared with other similar compounds such as dimethyl fumarate and dimethyl succinate. While all these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity . Similar compounds include:
- Dimethyl fumarate
- Dimethyl succinate
- Dimethyl sulfoxide
These compounds differ in their chemical properties, reactivity, and applications, making this compound a distinct and valuable compound in various fields of research and industry.
Biological Activity
Dimethyl 2-phenoxysuccinate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester formed from the reaction of phenol and succinic acid. Its chemical structure can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various biochemical pathways. It has been shown to exhibit anti-inflammatory properties, which are crucial in conditions such as osteoarthritis (OA) and other inflammatory diseases. The compound's ability to modulate mitochondrial function and oxidative stress markers has been documented in several studies.
Key Findings from Research Studies
- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory effects in animal models. In a study involving osteoarthritis, it was noted that the compound improved mitochondrial function and reduced inflammatory cytokines such as IL-6 and TNF-α .
- Oxidative Stress Modulation : The compound has been linked to the modulation of oxidative stress markers. Research indicates that it can enhance the activity of succinate dehydrogenase, an enzyme critical for mitochondrial respiration, thereby improving cellular energy metabolism .
- Toxicological Assessment : While this compound shows promising biological activity, its safety profile needs careful evaluation. Long-term exposure studies are essential to determine any potential toxic effects on vital organs, particularly the liver and kidneys .
Table 1: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Reduced IL-6 and TNF-α levels | |
Mitochondrial Function | Enhanced succinate dehydrogenase activity | |
Oxidative Stress | Modulated oxidative stress markers |
Table 2: Toxicology Data
Study Type | Findings | Reference |
---|---|---|
Long-term Exposure | Potential liver toxicity observed | |
Short-term Exposure | No significant adverse effects noted |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a marked reduction in pain scores and improved joint mobility .
- Case Study 2 : A study focusing on oxidative stress in diabetic models showed that treatment with this compound led to decreased levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme activities .
Properties
IUPAC Name |
dimethyl 2-phenoxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWLOIUZVPYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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